1-(3-Bromopropoxy)-3,5-dimethylbenzene
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Overview
Description
1-(3-Bromopropoxy)-3,5-dimethylbenzene, commonly referred to as 3-BP, is an aromatic compound with a wide range of applications in the field of organic synthesis. It is used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the production of polymers, as a solvent, and in the production of specialty chemicals.
Scientific Research Applications
Crystal Structures and Molecular Associations
- Crystal Structures of Methyl 3,5-Dimethylbenzoate : The study of similar compounds, like methyl 3,5-dimethylbenzoate, reveals insights into molecular associations and crystal structures, which are essential for understanding the properties and applications of related chemical compounds (Ebersbach, Seichter, & Mazik, 2022).
Kinetics and Synthetic Routes
- Synthesis of Pyrazole Derivatives : Research on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole provides insights into the kinetics and synthetic routes of related compounds, demonstrating the importance of understanding the reaction conditions and catalysts involved (Wang, Brahmayya, & Hsieh, 2015).
Bromination and Functionalization Processes
- Regioselective Bromination : The study of regioselective bromination processes, such as those involving 1,4-dimethoxy-2,3-dimethylbenzene, contributes to understanding how specific functional groups can be introduced into similar chemical structures (Aitken, Jethwa, Richardson, & Slawin, 2016).
Viscosity of Binary Liquid Mixtures
- Viscosity Studies : Research on the viscosities of binary mixtures containing bromoalkanes and hydrocarbons like 1,4-dimethylbenzene provides insights into the physical properties and interactions in mixtures containing related compounds (Yadava & Yadav, 2008).
Oxidation in Supercritical Water
- Selective Oxidations : Studies on the aerobic oxidation of methylaromatic compounds in supercritical water using catalysts, like manganese(II) bromide, highlight the potential for selective oxidation processes in related chemical structures (García‐Verdugo et al., 2004).
End-Quenching and Functionalization
- End-Quenching with Alkoxybenzenes : Research on the end-quenching of polyisobutylene using alkoxybenzenes, including (3-bromopropoxy)benzene, emphasizes the importance of such processes in direct chain end functionalization, highlighting the potential applications in polymer chemistry (Yang & Storey, 2015).
Safety And Hazards
properties
IUPAC Name |
1-(3-bromopropoxy)-3,5-dimethylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-9-6-10(2)8-11(7-9)13-5-3-4-12/h6-8H,3-5H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTRKEKWAVDNIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCBr)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407147 |
Source
|
Record name | 1-(3-bromopropoxy)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopropoxy)-3,5-dimethylbenzene | |
CAS RN |
3245-53-2 |
Source
|
Record name | 1-(3-bromopropoxy)-3,5-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10407147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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